In veterinary medicine, etamiphylline camsylate is used in the treatment of cardiac and respiratory distress in neonatal lambs, calves, pigs, foals, and deer . It is administered orally at doses of 140 mg to 280 mg per animal depending on the size of the animal . A second dose may be given 3-4 hours later . Larger animals (over 2.5 kg) require a dose of 280 mg . It is also administered orally (300 mg/100 kgbw) or by intramuscular injection (1400 mg/animal) to older horses for the treatment of respiratory distress or cardiac conditions .
Etamiphylline camsylate has pharmacodynamic properties similar to those of theophylline . It is a smooth muscle relaxant and stimulates the heart and respiration . In contrast to theophylline, it has only a weak diuretic effect . The pharmacodynamic effects were transient in most studies and lasted at most only 1-2 hours .
Etamiphylline camsylate was rapidly absorbed following oral and intramuscular administration to dogs (14 and 28 mg/kgbw), horses (7 and 14 mg/kgbw) and intramuscular administration to calves (14 and 28 mg/kgbw) . Cmax was directly proportional to the dose administered . Etamiphylline camsylate was rapidly eliminated; the half-life for plasma elimination was around 100 minutes in horses and around 60 minutes in dogs and calves .
Etamiphylline is a methylxanthine and is the 7-(2-diethylamino ethyl) derivative of theophylline . It’s used in both human and veterinary medicine, usually as the camsylate salt . The salt is very water-soluble and is much less irritant than theophylline to the gastro-intestinal tract .
Etamiphylline has pharmacodynamic properties similar to those of theophylline . It is a smooth muscle relaxant and stimulates the heart and respiration . In contrast to theophylline, it has only a weak diuretic effect . The pharmacodynamic effects were transient in most studies and lasted at most only 1-2 hours .
In veterinary medicine, etamiphylline camsylate is used in the treatment of cardiac and respiratory distress in neonatal lambs, calves, pigs, foals, and deer . It is administered orally at doses of 140 mg to 280 mg per animal depending on the size of the animal . A second dose may be given 3-4 hours later .
Etamiphylline has been used in human medicine for the treatment of asthma . It may be given by slow intravenous injection in doses of 350 mg, once or twice daily, orally in doses of 100-300 mg, 3 or 4 times daily, or by intramuscular injection in doses of 700 mg, 3 or 4 times daily .
Etamiphylline, also known as etamiphyllin, is a synthetic compound classified as a xanthine derivative. It is primarily recognized for its intended use as an anti-asthma agent, although clinical efficacy in humans has been limited. Structurally, etamiphylline is the 7-(2-diethylaminoethyl) derivative of theophylline, featuring a fused purine ring system with two ketone groups at positions 2 and 6. The diethylaminoethyl side chain at position 7 is crucial for its bronchodilatory effects, similar to those of theophylline and caffeine .
The intended mechanism of action of Etamiphylline was to relax airway smooth muscle, similar to theophylline. This relaxation would have relieved bronchoconstriction, a hallmark symptom of asthma []. However, the exact mechanism by which it achieves this effect remains unclear, and its effectiveness in humans has not been demonstrated [].
The synthesis of etamiphylline typically involves the following steps:
Etamiphylline is primarily applied in:
Due to its structural similarities with other xanthines, it was developed as a potentially safer alternative to theophylline for asthma management .
Etamiphylline's metabolism can be influenced by various substances. For instance:
Etamiphylline shares structural and functional similarities with several other xanthines. Here are some notable comparisons:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Theophylline | Yes | Asthma treatment | Well-established efficacy in humans |
| Caffeine | Yes | Stimulant | Central nervous system stimulant |
| Bamifylline | Yes | Asthma treatment | Modified structure with different side chains |
| Aminophylline | Yes | Asthma treatment | Combination of theophylline and ethylenediamine |
Etamiphylline's uniqueness lies in its specific side chain configuration that aims to enhance bronchodilation while attempting to reduce side effects compared to traditional xanthines like theophylline .
Etamiphylline possesses the molecular formula C₁₃H₂₁N₅O₂, representing a complex heterocyclic organic compound within the methylxanthine family [1] [2] [3]. The compound exhibits a molecular weight of 279.34 grams per mole, as determined through computational methods and confirmed by multiple independent sources [1] [4] [6]. The exact monoisotopic mass has been precisely calculated at 279.169525 daltons, providing a highly accurate measurement for analytical purposes [3] [4]. These fundamental molecular parameters establish etamiphylline as a moderately sized organic molecule with significant pharmacological potential within the xanthine derivative class [8] [11].
| Property | Value | Unit | Reference Source |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₁N₅O₂ | - | PubChem, NIST WebBook [1] [2] |
| Molecular Weight | 279.34 | g/mol | Multiple databases [1] [4] [6] |
| Monoisotopic Mass | 279.169525 | Da | Computational analysis [3] [4] |
| Heavy Atom Count | 20 | atoms | PubChem data [1] |
| Formal Charge | 0 | - | Electronic structure analysis [1] |
The systematic International Union of Pure and Applied Chemistry nomenclature for etamiphylline is 7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione, which precisely describes the structural arrangement and substitution pattern of the molecule [1] [2] [6]. This comprehensive naming convention reflects the purine-2,6-dione core structure with specific substitutions at defined positions. Alternative chemical nomenclature systems provide additional descriptive names, including 7-[2-(diethylamino)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione [6]. The compound is also systematically designated as 1H-Purine-2,6-dione, 7-[2-(diethylamino)ethyl]-3,7-dihydro-1,3-dimethyl, emphasizing its purine foundation with detailed substitution information [2] [7].
Common alternative designations and synonyms for etamiphylline include etamiphyllin, milliphylline, millophylline, and parephyllin [1] [7] [8]. Additional recognized names encompass dietamiphylline, etaminophylline, and diethylaminoethyltheophylline, reflecting its structural relationship to theophylline [7] [8]. Trade names and commercial designations include Corafil, Queryl, Soluphyline, and Camphophyline, demonstrating the compound's historical pharmaceutical applications [2] [7] [8]. The Chemical Abstracts Service registry number 314-35-2 serves as the definitive identifier for regulatory and research purposes [1] [2] [6].
The structural formula of etamiphylline reveals a sophisticated arrangement of atoms forming a bicyclic purine core with an extended diethylaminoethyl side chain [1] [2]. The molecule contains thirteen carbon atoms, twenty-one hydrogen atoms, five nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration [1] [2] [3]. The InChI identifier InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3 provides a complete structural description enabling precise molecular reconstruction [1] [2] [6].
The Simplified Molecular Input Line Entry System representation CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C describes the connectivity pattern and bond arrangements within the molecule [1] [6] [7]. The compound exhibits a planar purine ring system with the diethylaminoethyl substituent extending from the nitrogen at position 7 [11]. Topological analysis indicates a polar surface area of 61.7 square angstroms, reflecting the distribution of electronegative atoms and their accessibility for intermolecular interactions [1]. The molecular complexity value of 385 demonstrates the intricate nature of the structural arrangement and the multiple functional groups present [1].
Etamiphylline belongs to the class of organic compounds known as xanthines, which are purine derivatives characterized by ketone groups conjugated at carbons 2 and 6 of the purine moiety [11] [14] [20]. The xanthine nucleus represents a fundamental bicyclic structure consisting of fused pyrimidine and imidazole rings, forming the characteristic purine framework [17] [20] [29]. This structural foundation places etamiphylline within the broader family of methylxanthines, which includes naturally occurring compounds such as caffeine, theophylline, and theobromine [29] [31].
The purine-2,6-dione system forms the core structural element of etamiphylline, providing the essential framework for biological activity [14] [15] [17]. This bicyclic arrangement exhibits aromatic character and maintains planarity through extensive conjugation across the ring system [28] [29]. The purine nucleus contains four nitrogen atoms positioned at specific locations within the fused ring structure, creating distinct electronic environments that influence molecular reactivity and binding properties [20] [29]. Research demonstrates that the xanthine structural motif is essential for adenosine receptor antagonism and phosphodiesterase inhibition, fundamental mechanisms underlying the pharmacological effects of methylxanthine derivatives [12] [29] [38].
The diethylamino functional group represents a critical structural component of etamiphylline, consisting of a tertiary amine with two ethyl substituents attached to the nitrogen atom [1] [24]. This moiety is connected to the purine core through a two-carbon ethyl chain, creating the complete 2-(diethylamino)ethyl substituent at position 7 of the purine ring [1] [2] . The tertiary amine nitrogen exhibits basic properties due to its lone pair of electrons, contributing to the overall chemical reactivity and biological activity of the molecule [24] [27].
Mass spectrometric analysis reveals characteristic fragmentation patterns associated with the diethylamino group, particularly the formation of diagnostic ions at mass-to-charge ratios of 86 and 58, representing charge-retained beta-cleavage products [24]. These fragmentation patterns are typical of compounds containing tertiary dialkylaminoalkyl functionalities and provide valuable analytical markers for identification purposes [24]. The diethylamino moiety undergoes metabolic transformations in biological systems, including N-deethylation reactions that produce N-desethyletamiphylline and N-oxidation processes yielding etamiphylline-N-oxide [24].
Etamiphylline exhibits specific dimethyl substitution patterns on the purine nucleus, with methyl groups positioned at nitrogen atoms 1 and 3 of the purine ring system [1] [2] [29]. This 1,3-dimethyl substitution pattern is characteristic of theophylline derivatives and distinguishes etamiphylline from other methylxanthine compounds with different methylation patterns [29] [31]. The presence of these methyl groups significantly influences the physicochemical properties of the molecule, including lipophilicity, membrane permeability, and receptor binding affinity [28] [29].
The strategic placement of methyl substituents at positions 1 and 3 creates a specific electronic environment within the purine ring, affecting the distribution of electron density and the reactivity of adjacent functional groups [29]. Comparative analysis with related methylxanthines demonstrates that the 1,3-dimethyl pattern contributes to enhanced biological activity compared to alternative methylation schemes [29] [31]. These methyl groups also provide steric hindrance that influences molecular conformation and intermolecular interactions with biological targets [28] [29].
The purine-2,6-dione system constitutes the fundamental core structure of etamiphylline, featuring carbonyl groups at positions 2 and 6 of the purine ring [14] [15] [17]. This arrangement creates a characteristic ketone-ketone pattern that is essential for the biological activity of xanthine derivatives [14] [20]. The carbonyl functionalities participate in hydrogen bonding interactions and contribute to the planar geometry of the purine nucleus through resonance stabilization [17] [20].
Etamiphylline is characterized as a solid compound at room temperature, typically presenting as a waxy solid or white mass [1] [2]. The compound exhibits a crystalline nature when isolated through various synthetic and purification processes. During the manufacturing process, etamiphylline is obtained as a white mass after distillation to remove solvent, with a characteristic waxy texture that distinguishes it from its parent compound theophylline [2]. The appearance can vary slightly depending on the preparation method and degree of hydration, but the compound consistently maintains its solid-state characteristics under standard ambient conditions.
Etamiphylline demonstrates a relatively low melting point of 75°C [3] [1] [2] [4], which is significantly lower than its parent compound theophylline (270-274°C) [5]. This substantial reduction in melting point of approximately 195-199°C can be attributed to the structural modification introduced by the diethylaminoethyl side chain at position 7 of the purine ring system. The addition of this flexible aliphatic chain disrupts the crystal packing efficiency compared to the more rigid theophylline structure.
The boiling point of etamiphylline is estimated at 422.11°C under standard atmospheric pressure conditions [2] [4]. This value represents a computational estimate rather than experimentally determined data, reflecting the challenges in obtaining precise boiling point measurements for thermally sensitive organic compounds. The relatively high boiling point, despite the low melting point, indicates strong intermolecular forces in the liquid state, likely due to hydrogen bonding capabilities of the purine core structure.
Table 1: Comparative Thermal Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|
| Etamiphylline | 279.34 | 75 | 422.11 (est.) |
| Etamiphylline Hydrochloride | 315.80 | 239-241 | Not reported |
| Etamiphylline Camsylate | 511.63 | 174 | Not reported |
| Theophylline | 180.16 | 270-274 | 312.97 (est.) |
Etamiphylline exhibits markedly enhanced solubility properties compared to theophylline, primarily due to the incorporation of the diethylaminoethyl substituent at position 7 [3] [1] [2]. The compound demonstrates very high solubility in water, representing a significant improvement over the sparingly soluble theophylline. This enhanced aqueous solubility results from the basic nature of the diethylamino group, which can undergo protonation under physiological pH conditions, thereby increasing the compound's hydrophilic character.
In organic solvents, etamiphylline shows very high solubility in acetone, making this solvent particularly useful during the manufacturing process for separation from inorganic byproducts such as sodium chloride [2]. The compound exhibits slightly lower but still appreciable solubility in ethanol and diethyl ether [1]. The differential solubility pattern reflects the amphiphilic nature of the molecule, possessing both hydrophilic (purine core with nitrogen atoms) and lipophilic (diethylaminoethyl chain) characteristics.
Table 2: Solubility Profile of Etamiphylline
| Solvent | Solubility | Relative Polarity | Applications |
|---|---|---|---|
| Water | Very soluble | High | Pharmaceutical formulations |
| Acetone | Very soluble | Moderate | Manufacturing separation |
| Ethanol | Slightly soluble | Moderate | Purification processes |
| Diethyl ether | Slightly soluble | Low | Extraction procedures |
The octanol-water partition coefficient of etamiphylline has been computationally estimated as log P = -0.22450 [4], indicating a predominantly hydrophilic character. This negative log P value signifies that the compound preferentially partitions into the aqueous phase rather than the organic octanol phase, consistent with its observed high water solubility. The low lipophilicity can be attributed to the presence of multiple nitrogen atoms in the purine ring system and the basic diethylamino group, which contribute to the overall polar character of the molecule.
This hydrophilic nature represents a significant departure from typical xanthine derivatives, which often exhibit moderate to high lipophilicity. The negative log P value suggests that etamiphylline would have limited ability to cross lipid membranes through passive diffusion, potentially affecting its pharmacokinetic profile compared to more lipophilic compounds in the same therapeutic class.
The relatively low lipophilicity also influences the compound's physical properties, contributing to its high water solubility and relatively low melting point. These characteristics may impact formulation strategies and bioavailability considerations in pharmaceutical applications.
Etamiphylline exhibits basic properties primarily due to the presence of the diethylamino group in the side chain. The predicted pKa value is 9.85 ± 0.25 [2], indicating that the compound behaves as a moderately strong base. At physiological pH (approximately 7.4), the diethylamino group would be predominantly protonated, existing as a positively charged species that enhances water solubility and influences the compound's distribution characteristics.
The purine core structure contains multiple nitrogen atoms that can participate in acid-base equilibria, though the diethylamino group represents the primary basic site. The relatively high pKa value indicates that etamiphylline remains largely in its protonated, ionized form under physiological conditions, which contributes to its hydrophilic character and limited membrane permeability.
The acid-base properties of etamiphylline significantly influence its solubility profile, with the basic nature contributing to enhanced water solubility compared to neutral xanthine derivatives. The ionization state also affects the compound's interaction with biological systems and potential for forming salts with various acids, as demonstrated by the hydrochloride and camsylate derivatives.
Etamiphylline crystallizes as an achiral compound with no defined stereocenters [6] [7], reflecting the absence of asymmetric carbon atoms in its molecular structure. The compound exhibits no optical activity, consistent with its symmetric structural features [6] [7]. The crystalline form is characterized by a density of 1.24 g/cm³ [8] [4] [9] and an estimated refractive index of 1.605 [8] [10] [9].
The crystal structure analysis reveals that etamiphylline adopts a molecular conformation that allows for efficient packing despite the presence of the flexible diethylaminoethyl side chain. The purine core maintains its planar geometry, while the side chain extends into the crystal lattice, contributing to the overall stability of the solid-state structure. The relatively low melting point compared to theophylline suggests that the crystal packing is less efficient, likely due to the disruption caused by the bulky side chain.
Spectroscopic analysis using mass spectrometry confirms the molecular structure with characteristic fragmentation patterns consistent with the purine core and diethylaminoethyl substituent [11]. The exact mass has been determined as 279.169525 g/mol [11] [12], providing precise molecular weight confirmation for structural identification purposes.
Table 3: Crystallographic and Physical Properties
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.24 g/cm³ | Computational estimate |
| Refractive Index | 1.605 | Theoretical calculation |
| Stereochemistry | Achiral | Structural analysis |
| Optical Activity | None | No chiral centers |
| Exact Mass | 279.169525 g/mol | Mass spectrometry |
| Molecular Formula | C₁₃H₂₁N₅O₂ | Confirmed by multiple sources |